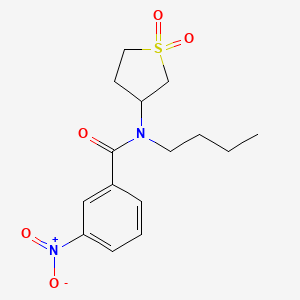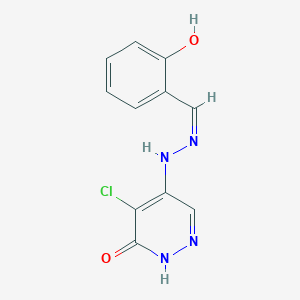
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridazinone derivative with a hydrazinyl group and a hydroxybenzylidene moiety. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The hydrazinyl group and the hydroxybenzylidene moiety could potentially contribute to the reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyridazinone ring and the benzylidene moiety. The presence of the nitrogen atoms in the ring and the hydroxy group could potentially form hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the hydrazinyl group and the hydroxybenzylidene moiety. These functional groups are often involved in various chemical reactions, including condensation and redox reactions .Scientific Research Applications
NMR Spectroscopy and Structural Characterization
- A study by Sinkkonen et al. (2002) explored the synthesis and properties of hydrazino derivatives related to the compound , utilizing 1H and 13C NMR spectroscopy. This research highlighted the compound's complex behavior, including ring-chain tautomerism and cis-trans isomerism, which are crucial for understanding its chemical properties and potential applications in materials science and drug design (Sinkkonen et al., 2002).
Metal Complex Formation and Crystal Structure
- Khan et al. (2018) synthesized complexes of the compound with Co(II), Fe(III), Cu(II), and Zn(II). The crystal structure and chelating behavior of these complexes were studied, revealing potential applications in coordination chemistry and the development of new materials (Khan et al., 2018).
Drug Release and Cytotoxicity
- Research by Kandile et al. (2020) focused on the synthesis of a hydrazinocurcumin derivative and its incorporation into various nanoparticles for controlled drug release. The cytotoxic effects against cancer cell lines suggest its potential in pharmaceutical applications and targeted cancer therapy (Kandile et al., 2020).
Biological Activity
- Several studies have synthesized derivatives of the compound and evaluated their antimicrobial and antifungal activities. For instance, Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives showing significant antibacterial and antifungal properties, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Maddila et al., 2016).
Antiglaucoma Activity
- Yeni̇kaya et al. (2010) explored the synthesis of a novel proton transfer compound and a mixed-ligand Zn(II) complex derived from the compound, showing potential antiglaucoma activity. This highlights its applicability in medicinal chemistry, specifically in developing treatments for eye conditions (Yeni̇kaya et al., 2010).
Mechanism of Action
properties
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSAEPFORCHOK-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


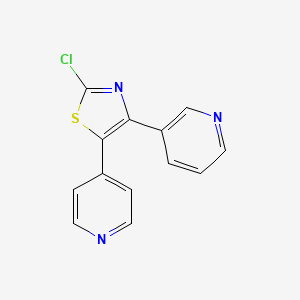
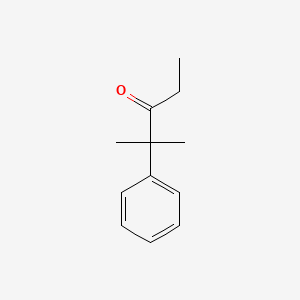
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)

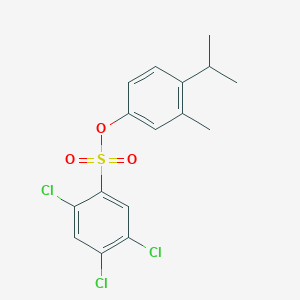

![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)
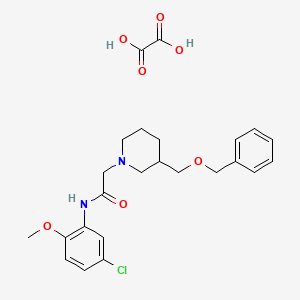
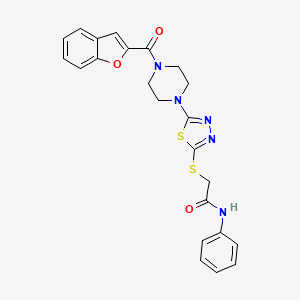
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)

